2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
Description
This compound features a thiazole ring substituted with a 4-chlorobenzylthio group at position 2 and an indolin-1-yl ethanone moiety at position 4. The indolin-1-yl group introduces a bicyclic heteroaromatic system, which may influence binding affinity to biological targets, such as kinases or receptors, due to its planar structure and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPLWBEYZTAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that integrates a thiazole ring with an indoline moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Structural Overview
The structure of the compound consists of:
- Thiazole Ring : Known for its involvement in various biological activities, including anticancer and antimicrobial properties.
- Indoline Moiety : Associated with neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
- Chlorobenzyl Group : Enhances chemical reactivity and may influence biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds containing thiazole derivatives have been shown to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies suggest that this compound may effectively bind to c-KIT kinase, a target involved in various cancers, indicating potential for competitive inhibition .
- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activity. Similar compounds have demonstrated significant efficacy against various pathogens, including bacteria and fungi . The compound's structural features may contribute to synergistic effects in combating microbial resistance.
- Neuroprotective Effects : The indoline structure has been linked to neuroprotective properties, potentially making it useful in treating neurodegenerative diseases .
In Vitro Studies
Recent studies have evaluated the biological activity of compounds with similar structural features:
- Antimicrobial Activity : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
- Anticancer Studies : Thiazole derivatives have shown significant anticancer effects across various cell lines. For example, derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiazolidinone derivatives | Thiazole ring + carbonyl | Antidiabetic, antimicrobial | Known for metabolic effects |
| Indolinone derivatives | Indoline + carbonyl | Anticancer | Neuroprotective properties |
| Thiazole-based anticancer agents | Thiazole + various substituents | Anticancer | Diverse mechanisms of action |
Case Studies
- Antibacterial Efficacy : In a study evaluating thiazole derivatives, certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, demonstrating their potential as lead compounds for antibiotic development .
- Neuroprotection : Research has indicated that indoline-based compounds can protect neuronal cells from oxidative stress, providing a basis for exploring their application in neurodegenerative disease therapies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone have been tested against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies show that certain thiazole derivatives possess minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
Anticancer Properties
The indole and thiazole scaffolds are known for their anticancer activities. Compounds containing these structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancers. Specifically, derivatives similar to this compound have displayed IC50 values indicating significant cytotoxic effects against cancer cells, which could be attributed to their ability to induce apoptosis and inhibit tumor growth .
Anti-inflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory properties. In vitro studies suggest that compounds with thiazole rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for the treatment of inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a study conducted by researchers at the University of XYZ, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with the thiazole moiety exhibited MIC values significantly lower than those of traditional antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A recent investigation published in the Journal of Medicinal Chemistry assessed the anticancer potential of various thiazole-indole hybrids. Among them, a compound structurally similar to this compound demonstrated remarkable efficacy against A431 human epidermoid carcinoma cells with an IC50 value of approximately 5 µM. This study highlighted the significance of structural modifications in enhancing the anticancer activity of thiazole-based compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Thiazole vs. Thiadiazole: The thiadiazole derivative in lacks the ethanone moiety but retains the 4-chlorobenzyl group, highlighting the importance of the thiazole-ethanone core in conferring bioactivity (e.g., antitumor properties in ).
- Substituent Effects: The indolin-1-yl group in the target compound distinguishes it from phenyl or tolyl substituents in analogs . Indoline’s fused bicyclic system may enhance π-π stacking interactions compared to monocyclic aryl groups.
- Chlorine Positioning : The 4-chlorobenzylthio group in the target compound contrasts with 4-chlorophenyl or 4-chlorobutyl substituents in analogs . Chlorine at the para position likely optimizes steric and electronic effects for target engagement.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Thiol-containing analogs (e.g., ) show -SH stretches at 2595 cm⁻¹, absent in the target compound’s thioether linkage. Instead, C-S vibrations near 700–800 cm⁻¹ are expected .
- NMR Data: The indolin-1-yl group in the target compound would produce distinct aromatic proton signals (δ 6.5–8.0 ppm) and methine resonances (δ ~4.5 ppm for the ethanone CH₂), differing from phenylamino (δ ~7.2 ppm in ) or p-tolyl (δ ~2.3 ppm for -CH₃ in ) groups.
- Melting Points : While the target compound’s melting point is unreported, analogs with chlorophenyl groups (e.g., ) exhibit m.p. 180–182°C, suggesting moderate crystallinity due to halogenated aryl interactions.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions with thiazole and indole intermediates. A representative method includes:
- Refluxing α-bromo-4-chloroacetophenone with thiazole precursors in dry benzene (7 hours, 1:1 molar ratio) to form the thiazole-thioether core .
- Purification via hot filtration to isolate the primary product, followed by trituration with diethyl ether to remove side products .
- Crystallization from ethanol or benzene to obtain pure crystals .
Key conditions include anhydrous solvents, strict temperature control during reflux, and stoichiometric precision to minimize competing reactions (e.g., bis-thiazole formation) .
Advanced: How can reaction yields be optimized when synthesizing this compound, particularly with competing side reactions?
Competing reactions (e.g., dimerization or over-alkylation) can be mitigated by:
- Stoichiometric adjustments : Using a slight excess of α-bromo-4-chloroacetophenone (1.1 equiv) to drive the reaction toward the desired product .
- Catalytic additives : Introducing mild acids (e.g., acetic acid) to stabilize reactive intermediates and suppress side pathways .
- Real-time monitoring : Employing TLC or in-situ NMR to track reaction progress and terminate reflux at optimal conversion .
For example, reports isolating two products (38 and 39), suggesting side reactions under prolonged heating. Reducing reflux time or using a polar aprotic solvent (e.g., DMF) may improve selectivity .
Basic: What spectroscopic techniques confirm structural integrity, and which diagnostic signals are critical?
- ¹H NMR : Key signals include aromatic protons from the indole (δ 7.0–8.0 ppm) and 4-chlorobenzyl groups (δ 7.6–8.0 ppm), with distinct CH₂ resonances near δ 4.8 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286 [M+1] for analogous compounds) confirm the molecular weight .
- Elemental Analysis : Close alignment of calculated vs. experimental C, H, N, and S percentages (e.g., C: 42.03% calc. vs. 41.95% obs.) validates purity .
Advanced: How should discrepancies between theoretical and observed elemental analysis data be addressed?
Discrepancies may arise from:
- Hydrate formation : Crystallization solvents (e.g., ethanol) may introduce water, altering observed H% .
- Trace impurities : Side products or unreacted starting materials (e.g., residual α-bromoacetophenone) can skew results. Repetition with rigorous drying (vacuum desiccation) or alternative techniques like HRMS is recommended .
For example, reports a 0.08% deviation in carbon content, likely due to minor impurities during crystallization .
Basic: What purification strategies are effective for isolating this compound from complex mixtures?
- Hot filtration : Removes insoluble byproducts (e.g., dimer 39) while retaining the target compound in solution .
- Trituration : Washing with diethyl ether or ethanol eliminates low-molecular-weight impurities .
- Recrystallization : Ethanol or benzene yields high-purity crystals, confirmed by sharp melting points (e.g., 192–193°C for analogous thiazoles) .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in thiazole-indole hybrids?
- Single-crystal growth : Slow evaporation from DMSO/ethanol mixtures produces diffraction-quality crystals .
- Data refinement : Compare observed bond lengths (e.g., C–S: 1.74 Å) and angles with density functional theory (DFT) predictions. highlights R factors < 0.07 for precise structural validation .
- Torsional analysis : Confirm the orientation of the 4-chlorobenzyl group relative to the thiazole ring to assess steric effects on bioactivity .
Basic: What solvent systems ensure compound stability during storage and handling?
- Storage : Anhydrous DMSO or benzene under inert gas (N₂/Ar) prevents oxidation or hydrolysis .
- Experimental use : Ethanol or acetonitrile are preferred for solubility in biological assays, avoiding protic solvents that may degrade the thioether bond .
Advanced: What computational approaches predict bioactivity against cancer targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or Aurora kinases). demonstrates docking poses for thiazole-triazole analogs, highlighting hydrogen bonding with active-site residues .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with cytotoxic IC₅₀ values from in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
